7-Fluoro-2-methylbenzo[d]thiazole
Overview
Description
7-Fluoro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound features a benzene ring fused with a thiazole ring, which contains a sulfur and a nitrogen atom. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position on the benzothiazole ring makes this compound unique. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Fluoro-2-methylbenzo[d]thiazole can be synthesized through various methods. One common approach involves the Cu-catalyzed, base-free C-S coupling reaction using conventional and microwave heating methods . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
7-Fluoro-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylbenzo[d]thiazole involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and thromboxanes . This inhibition leads to anti-inflammatory and analgesic effects. Additionally, the compound may interact with other molecular targets, such as DNA and RNA, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the fluorine atom at the 7th position.
7-Chloro-2-methylbenzo[d]thiazole: Contains a chlorine atom instead of a fluorine atom at the 7th position.
2-Aminobenzothiazole: Contains an amino group at the 2nd position instead of a methyl group.
Uniqueness
7-Fluoro-2-methylbenzo[d]thiazole is unique due to the presence of both a fluorine atom at the 7th position and a methyl group at the 2nd position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-fluoro-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHIFDCGFBFLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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